

Synthesis of 4-Chloro-7-(methylsulfonyl)quinazoline

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Compound of Interest

Compound Name:	4-Chloro-7-(methylsulfonyl)quinazoline
CAS No.:	1256955-28-8
Cat. No.:	B2455974

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An In-depth Technical Guide to the Synthesis of **4-Chloro-7-(methylsulfonyl)quinazoline**

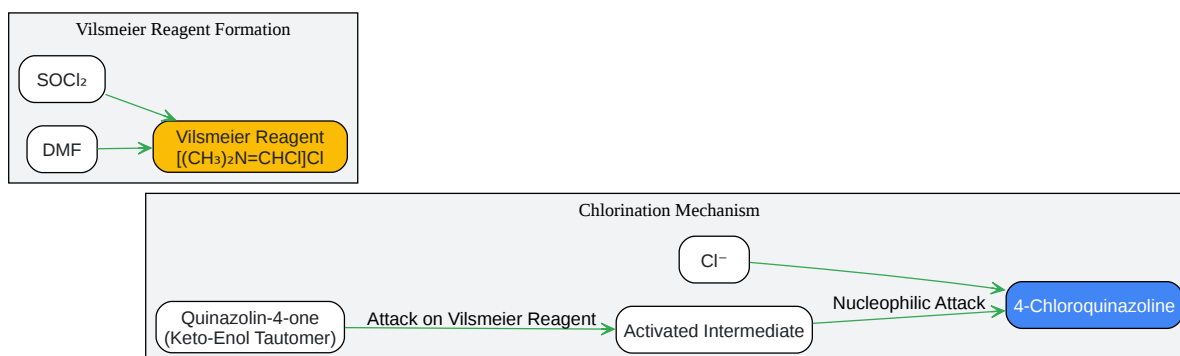
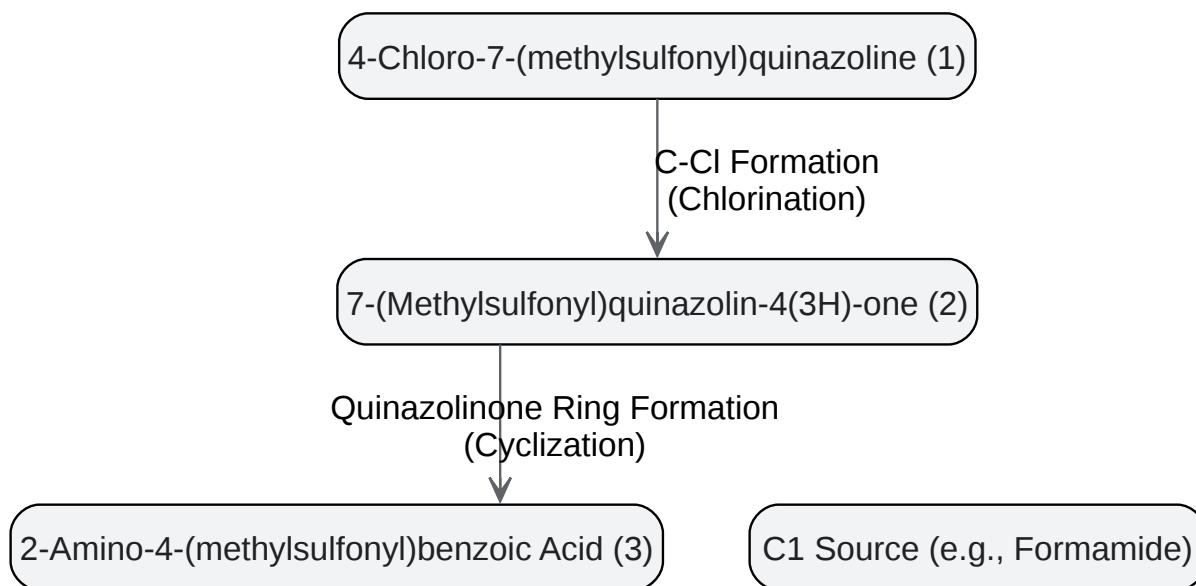
Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing **4-Chloro-7-(methylsulfonyl)quinazoline**, a key intermediate in medicinal chemistry and drug discovery. The quinazoline scaffold is a privileged structure, forming the core of numerous therapeutic agents, including several FDA-approved oncology drugs like Gefitinib and Erlotinib that target the Epidermal Growth Factor Receptor (EGFR).^[1] The 4-chloro substituent serves as a crucial reactive site for introducing various nucleophiles, while the 7-methylsulfonyl group provides a valuable vector for modulating the molecule's physicochemical properties and biological activity.^[1] This document details the underlying chemical principles, step-by-step experimental protocols, and mechanistic insights for the synthesis, tailored for researchers and professionals in organic synthesis and drug development.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, **4-Chloro-7-(methylsulfonyl)quinazoline** (1), reveals a primary disconnection at the C4-Cl bond. This points to the key precursor, 7-(methylsulfonyl)quinazolin-4(3H)-one (2). The transformation of the 4-oxo functionality into a chloro group is a standard and highly efficient reaction.

Further disconnection of the quinazolinone ring of intermediate (2) through the Niementowski quinazoline synthesis or related cyclization reactions leads back to a functionalized anthranilic acid derivative, specifically 2-amino-4-(methylsulfonyl)benzoic acid (3), and a one-carbon source such as formamide. This linear approach, starting from a pre-functionalized aniline, represents the most direct synthetic strategy.



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Caption: Mechanism of SOCl₂/DMF mediated chlorination of a quinazolinone.

Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on laboratory conditions and scale.

Protocol 1: Synthesis of 7-(Methylsulfonyl)quinazolin-4(3H)-one (2)

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-(methylsulfonyl)benzoic acid (1.0 eq) with an excess of formamide (15-20 eq).
- **Heating:** Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water with stirring.
- **Isolation:** Collect the resulting precipitate by vacuum filtration.
- **Purification:** Wash the solid sequentially with cold water and a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove residual formamide and impurities. The crude product can be further purified by recrystallization from ethanol or a similar suitable solvent to yield pure 7-(methylsulfonyl)quinazolin-4(3H)-one.

Protocol 2: Synthesis of 4-Chloro-7-(methylsulfonyl)quinazoline (1)

- **Reaction Setup:** To a round-bottom flask, add 7-(methylsulfonyl)quinazolin-4(3H)-one (1.0 eq) and suspend it in an excess of thionyl chloride (SOCl₂) (10-15 eq).
- **Catalyst Addition:** Add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 0.1 eq) to the suspension.
- **Heating:** Heat the reaction mixture to reflux (approx. 80-90 °C) for 2-4 hours. The suspension should become a clear solution as the reaction progresses.
- **Work-up:** After the reaction is complete (monitored by TLC), carefully remove the excess thionyl chloride under reduced pressure. Caution: SOCl₂ is corrosive and reacts violently with water. Perform this step in a well-ventilated fume hood.

- Isolation: To the crude residue, add cold saturated sodium bicarbonate solution dropwise to neutralize any remaining acid, which will cause the product to precipitate.
- Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to afford **4-Chloro-7-(methylsulfonyl)quinazoline**.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Compound	IUPAC Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
1	4-Chloro-7-(methylsulfonyl)quinazoline	1256955-28-8	C ₉ H ₇ ClN ₂ O ₂ S	242.68
2	7-(Methylsulfonyl)quinazolin-4(3H)-one	N/A	C ₉ H ₈ N ₂ O ₃ S	224.24
3	2-Amino-4-(methylsulfonyl)benzoic acid	50641-38-8	C ₈ H ₉ NO ₄ S	215.23

Data sourced from ChemScene for compound 1.[\[2\]](#)

Safety and Handling

- Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water to release toxic gases (SO₂ and HCl). All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- Phosphorus Oxychloride (POCl₃): Similar hazards to thionyl chloride. It is corrosive, toxic, and reacts violently with water. Strict safety precautions are mandatory.

- Formamide: A teratogen. Avoid inhalation and skin contact.

Conclusion

The synthesis of **4-Chloro-7-(methylsulfonyl)quinazoline** is a robust and scalable process founded on well-established principles of heterocyclic chemistry. The two-step sequence, involving the cyclization of a pre-functionalized anthranilic acid followed by a high-yielding chlorination, provides an efficient route to this valuable intermediate. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to produce this compound for applications in drug discovery and development, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.

References

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Sources

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